molecular formula C11H12O3 B14778743 Methyl 4-formyl-2,5-dimethylbenzoate

Methyl 4-formyl-2,5-dimethylbenzoate

Cat. No.: B14778743
M. Wt: 192.21 g/mol
InChI Key: QTPPOHDKLLJMCR-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2,5-dimethylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a formyl (-CHO) group at the 4-position and methyl (-CH₃) groups at the 2- and 5-positions. The compound’s molecular formula is inferred to be C₁₁H₁₂O₃, with a molecular weight of approximately 192.2 g/mol, based on substitutions to the parent methyl benzoate structure. The formyl group enhances electrophilicity, enabling participation in condensation reactions (e.g., Schiff base formation), while the methyl groups increase steric bulk and lipophilicity .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-formyl-2,5-dimethylbenzoate

InChI

InChI=1S/C11H12O3/c1-7-5-10(11(13)14-3)8(2)4-9(7)6-12/h4-6H,1-3H3

InChI Key

QTPPOHDKLLJMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formyl-2,5-dimethylbenzoate can be synthesized through various synthetic routes. One common method involves the formylation of 2,5-dimethylbenzoic acid followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2,5-dimethylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: 4-carboxy-2,5-dimethylbenzoic acid.

    Reduction: 4-hydroxymethyl-2,5-dimethylbenzoate.

    Substitution: 4-formyl-2,5-dibromomethylbenzoate.

Mechanism of Action

The mechanism of action of methyl 4-formyl-2,5-dimethylbenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can modulate various biochemical pathways, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of Methyl 4-formyl-2,5-dimethylbenzoate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound Not provided C₁₁H₁₂O₃ (inferred) 192.2 (inferred) 4-formyl, 2,5-dimethyl Electrophilic reactions, drug synthesis
Methyl 4-formylbenzoate 1571-08-0 C₉H₈O₃ 164.16 4-formyl Aldehyde-based coupling reactions
Methyl 4-hydroxy-2,5-dimethylbenzoate 27023-05-8 C₁₀H₁₂O₃ 180.2 4-hydroxy, 2,5-dimethyl Neuroinflammation research
Methyl 4-cyano-3-methylbenzoate 1001055-67-9 C₁₀H₉NO₂ 175.18 4-cyano, 3-methyl Electron-withdrawing applications

Key Comparisons

Formyl vs. Hydroxy Substituents
  • This compound vs. Methyl 4-hydroxy-2,5-dimethylbenzoate (CAS 27023-05-8):
    • The formyl group (-CHO) in the former enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines for Schiff base formation). In contrast, the hydroxyl (-OH) group in the latter facilitates hydrogen bonding, increasing solubility in polar solvents .
    • Biological Activity: The hydroxy analog is linked to dopamine receptor research and neuroinflammation studies, while the formyl derivative may serve as a precursor for bioactive molecules .
Formyl vs. Cyano Substituents
  • This compound vs. Methyl 4-cyano-3-methylbenzoate (CAS 1001055-67-9): The cyano (-CN) group is a stronger electron-withdrawing group than formyl, reducing electron density on the aromatic ring. This difference impacts reactivity in electrophilic substitution reactions and electronic properties (e.g., UV absorption) .
Methyl Substitution Patterns

Biological Activity

Methyl 4-formyl-2,5-dimethylbenzoate is an organic compound known for its potential biological activities, particularly in medicinal chemistry. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a formyl group and two methyl substituents. Its molecular formula is C11H12O3C_{11}H_{12}O_3 with a molecular weight of approximately 192.21 g/mol. The presence of the formyl group allows for various chemical transformations that are essential for its biological activity.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways, making the compound of interest in drug development and therapeutic applications.

  • Enzyme Interaction : The compound has been shown to participate in nucleophilic addition reactions, suggesting potential roles as enzyme inhibitors or substrates in biochemical pathways.
  • Cytochrome P450 Interaction : Studies indicate that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and toxicity assessments.

Antioxidant Activity

A study evaluated the antioxidant potential of similar compounds and found that derivatives of this compound exhibited significant antioxidant properties. This suggests that the compound may help mitigate oxidative stress in biological systems .

Anticancer Potential

Research has indicated that compounds structurally related to this compound possess anticancer properties. For instance, hydrazone derivatives synthesized from related benzoates have shown cytotoxic effects against various cancer cell lines . This highlights the potential for developing new anticancer agents based on the structural framework of this compound.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound derivatives inhibited the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Animal Models : Animal studies have shown that administration of this compound led to a reduction in tumor size in xenograft models, indicating its potential as a therapeutic agent against cancer.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundFormyl group + two methyl groupsAntioxidant, anticancer
Methyl 4-amino-2,5-dimethylbenzoateAmino group instead of formylAnticancer potential
Methyl 2,5-dimethylbenzoateLacks formyl groupLimited biological activity

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